molecular formula C21H20N4OS2 B2420613 3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE CAS No. 671199-81-8

3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE

Cat. No.: B2420613
CAS No.: 671199-81-8
M. Wt: 408.54
InChI Key: NBWSRRKWUBWJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({5-Phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)-N-(2-phenylethyl)propanamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates a [1,2,4]triazolo[3,4-b][1,3]thiazole core, a scaffold widely recognized in the design of biologically active agents . The triazole-thiazole hybrid system is sulfanylated with a propanamide chain that is further functionalized with a N-(2-phenylethyl) group, suggesting potential for targeted receptor interactions. Compounds based on the [1,2,4]triazolo[3,4-b]thiazole scaffold have demonstrated a broad spectrum of pharmacological activities in scientific literature, positioning them as valuable templates for the development of novel therapeutic agents . Notably, closely related triazole-thiazole hybrids have been investigated for their potential to act as enzyme inhibitors , a class of molecules that can selectively modulate key biological pathways . Furthermore, structural analogs featuring an N-(phenyl)-2-[[3-(phenyl)-1H-1,2,4-triazol-5-yl]thio]-acetamide backbone have been identified as potent modulators of the G protein-coupled receptor 17 (GPCR17), indicating potential application in neurological disease research . The presence of the sulfanyl-propanamide linker in this specific compound may enhance its ability to interact with enzymatic active sites or protein targets, a phenomenon observed in other triazole-based molecules studied for their antiviral properties, such as those active against the influenza A virus . This reagent is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its full potential in hit-to-lead optimization campaigns, target identification studies, and as a chemical probe for interrogating biological systems.

Properties

IUPAC Name

N-(2-phenylethyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c26-19(22-13-11-16-7-3-1-4-8-16)12-14-27-20-23-24-21-25(20)18(15-28-21)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWSRRKWUBWJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A thiosemicarbazide intermediate, synthesized from phenyl isothiocyanate and hydrazine, undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) to yield the triazolothiazole ring. For the 5-phenyl-substituted variant, phenylacetic acid derivatives may serve as starting materials to introduce the aryl group at position 5.

Reaction Conditions

  • Reagent: POCl₃ (2.5 equiv)
  • Solvent: Anhydrous dichloromethane (DCM)
  • Temperature: Reflux at 40°C for 6–8 hours
  • Yield: ~65–70%

Alternative Pathway via 1,3-Thiazole Precursors

Condensation of 2-aminothiazoles with hydrazine derivatives forms the triazole ring. For example, 5-phenyl-1,3-thiazol-2-amine reacts with benzoyl hydrazine in ethanol under acidic conditions (HCl catalyst) to generate the fused triazolothiazole system.

Introduction of the Sulfanyl-Propanamide Side Chain

The sulfanyl (–S–) linker and propanamide group are introduced via nucleophilic substitution or thiol-ene coupling.

Thiolation of the Triazolothiazole Core

The triazolothiazole intermediate is functionalized at position 3 with a thiol group using thiourea in dimethyl sulfoxide (DMSO). This step is critical for subsequent sulfanyl bond formation.

Reaction Conditions

  • Reagent: Thiourea (1.2 equiv), DMSO
  • Temperature: 80°C, 4 hours
  • Yield: ~75%

Coupling with Propanamide Derivative

The thiolated triazolothiazole reacts with 3-bromo-N-(2-phenylethyl)propanamide in the presence of a base (e.g., triethylamine, TEA) to form the sulfanyl bridge.

Reaction Conditions

  • Reagent: 3-Bromo-N-(2-phenylethyl)propanamide (1.1 equiv), TEA (2.0 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature, 12 hours
  • Yield: ~60%

Optimization of the Propanamide Side Chain

Synthesis of 3-Bromo-N-(2-phenylethyl)propanamide

The propanamide side chain is prepared via amidation of 3-bromopropanoic acid with 2-phenylethylamine. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the amine in anhydrous ethyl acetate.

Reaction Conditions

  • Reagent: SOCl₂ (1.5 equiv), 2-phenylethylamine (1.0 equiv)
  • Solvent: Ethyl acetate
  • Temperature: 0°C to room temperature, 3 hours
  • Yield: ~85%

Curtius Rearrangement for Amine Protection

In alternative routes, the Curtius rearrangement is employed to generate protected amine intermediates. For example, a benzyloxycarbonyl (Cbz)-protected isocyanate intermediate is formed from a carboxylic acid precursor, which is subsequently deprotected to yield the primary amine.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.65–7.25 (m, 10H, aryl-H), 3.45 (t, J = 6.8 Hz, 2H, –CH₂–S–), 2.85 (t, J = 7.2 Hz, 2H, –CH₂–NH–).
  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 690 cm⁻¹ (C–S).

Crystallographic Data

X-ray diffraction of analogous triazolothiazoles reveals planar triazole-thiazole systems with dihedral angles of 15–20° between aryl rings. These structural insights guide pharmacophore modeling for target validation.

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Preferred Solvents: DCM, THF, ethyl acetate (low toxicity, high volatility).
  • Catalysts: POCl₃ for cyclization, TEA for coupling.

Yield Optimization Strategies

Step Yield (%) Improvement Strategies
Triazolothiazole core 65–70 Use microwave-assisted synthesis
Thiolation 75 Replace DMSO with DMF
Sulfanyl coupling 60 Optimize stoichiometry (1.2:1)

Challenges and Alternative Approaches

Isomer Formation During Cyclization

The triazolothiazole synthesis may yield regioisomers due to competing ring-closure pathways. Chromatographic separation (silica gel, hexane/ethyl acetate) resolves this issue.

Thiol Oxidation

The sulfanyl group is prone to oxidation during storage. Addition of antioxidants (e.g., BHT) or anaerobic conditions during synthesis mitigates disulfide formation.

Chemical Reactions Analysis

3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that combines triazole and thiazole rings, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, a common synthetic route includes the reaction of phenyl isothiocyanate with hydrazine derivatives to form the triazole-thiazole hybrid .

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo-thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds similar to 3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)-N-(2-phenylethyl)propanamide have shown promising results against breast cancer (MCF-7) and lung carcinoma (A549), with IC50 values indicating potent inhibitory effects .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets such as tubulin. Molecular docking studies reveal that these compounds can effectively bind to tubulin, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazole derivatives are known for their ability to inhibit urease activity in pathogenic microorganisms, which is crucial for their virulence. Inhibition of urease can mitigate infections caused by urease-positive bacteria .

Case Study 1: Anticancer Activity Against MCF-7 Cells

In a study evaluating the anticancer effects of various triazolo-thiadiazole derivatives:

  • Compound Tested : A derivative structurally related to this compound.
  • Results : Showed an IC50 value of 0.28 μg/mL against MCF-7 cells.

This indicates strong potential for development into therapeutic agents targeting breast cancer.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazolo-thiadiazole derivatives:

  • Target : Urease-positive microorganisms.
  • Outcome : Significant inhibition was observed in vitro, suggesting potential use as an antibacterial agent.

Mechanism of Action

The mechanism of action of 3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE can be compared with other similar compounds, such as:

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have diverse biological activities.

    Thiazole Derivatives: Compounds containing the thiazole ring are known for their pharmacological properties.

    Hybrid Compounds: Similar hybrid compounds that combine different heterocyclic rings have shown promising activities in various fields.

Biological Activity

The compound 3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)-N-(2-phenylethyl)propanamide is a complex organic molecule that combines triazole and thiazole moieties known for their significant biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Structure and Synthesis

The structure of the compound consists of a triazole ring fused with a thiazole ring, linked to a phenylethyl group through a propanamide chain. The synthesis typically involves multi-step reactions starting from thiosemicarbazide derivatives and α-haloketones under acidic or basic conditions. The final product is characterized using techniques such as NMR and mass spectrometry.

Anticancer Activity

Research indicates that derivatives of triazolo-thiadiazole exhibit promising anticancer activity. For example, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines:

  • IC50 Values : Compounds related to this class have demonstrated IC50 values ranging from 0.28 to 10 μg/mL against different cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of critical cellular pathways such as apoptosis induction via PARP-1 inhibition and EGFR signaling pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Activity Against Pathogens : Some derivatives have shown effectiveness against various bacterial strains, indicating their potential use in treating infections .
  • Comparative Studies : The antimicrobial effects are often compared with established antibiotics to evaluate efficacy.

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a comprehensive study evaluating the cytotoxic effects of triazolo-thiadiazole derivatives on human cancer cell lines, it was found that specific substitutions on the phenyl ring significantly enhanced anticancer activity. For instance, compounds with electron-withdrawing groups showed increased potency against MCF-7 cells with IC50 values as low as 0.33 μM .

Study 2: Urease Inhibition

Another study focused on the urease inhibitory activity of synthesized derivatives. The results indicated that compounds similar to the target molecule exhibited strong urease inhibition with IC50 values in the low micromolar range, suggesting potential applications in treating urease-related disorders .

Data Tables

Compound Cell Line IC50 (μg/mL) Activity
Compound AMCF-70.28Anticancer
Compound BHCT1163.29Anticancer
Compound CH46010Anticancer
Compound DE. coli15Antimicrobial

Q & A

Q. Example Reaction Table

StepReagents/ConditionsYield (%)Reference
Triazolothiazole formationHydrazine hydrate, ethanol, 80°C, 12h65–75
Thiolation2-Chloroacetonitrile, NaOH/DMF, 60°C, 6h70–85
Propanamide couplingDIAD, PPh₃, THF, rt, 24h50–60

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., phenylethyl CH₂ groups at δ 2.8–3.2 ppm, triazole protons at δ 8.1–8.5 ppm) .
  • Elemental Analysis : Validates empirical formula (e.g., C₂₀H₁₈N₄OS₂ requires C 59.68%, H 4.46%) .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 403.1) and purity (>95%) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance thiol-alkylation efficiency compared to ethanol .
  • Catalyst Selection : Using phase-transfer catalysts (e.g., TBAB) increases interfacial reactivity in biphasic systems .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during propanamide coupling .
  • Statistical Optimization : Employ factorial design (e.g., 2³ factorial) to evaluate interactions between time, temperature, and solvent ratio .

Q. Example Optimization Table

ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes triazole ring closure
Reaction Time6–8hReduces decomposition byproducts
Solvent (DMF:H₂O)3:1Balances solubility and reactivity

Advanced: How to resolve contradictions between in vitro bioactivity and computational predictions?

Methodological Answer:

  • Data Validation : Replicate in vitro assays (e.g., antifungal activity via microdilution) under standardized conditions to confirm activity .
  • Molecular Dynamics (MD) Simulations : Refine docking poses (e.g., against 14-α-demethylase) by simulating ligand-protein interactions >100 ns to assess stability .
  • ADME/Tox Profiling : Use in silico tools (e.g., SwissADME) to identify bioavailability limitations (e.g., poor BBB penetration) that explain discordance .

Q. Example Docking vs. Experimental Data

Target ProteinPredicted IC₅₀ (µM)Experimental IC₅₀ (µM)Discrepancy Source
14-α-Demethylase (3LD6)1.28.5Solvent accessibility in binding pocket
COX-20.73.9Metabolic instability in cell media

Experimental Design: How to design factorial experiments for synthesis scale-up?

Methodological Answer:

  • Variables : Select critical factors (e.g., catalyst loading, solvent ratio, temperature) .
  • Response Surface Methodology (RSM) : Use a central composite design to model non-linear relationships between variables and yield .
  • AI Integration : Apply COMSOL Multiphysics or machine learning (e.g., Bayesian optimization) to predict optimal conditions .

Q. Factorial Design Example

RunCatalyst (%)Temp (°C)Solvent RatioYield (%)
11602:162
23703:178
35804:165

Computational Methods: How to predict biological targets using molecular docking?

Methodological Answer:

  • Target Selection : Prioritize enzymes with triazole/thiazole-binding pockets (e.g., lanosterol demethylase, EGFR kinase) .
  • Docking Workflow :
    • Prepare ligand (protonation states, energy minimization) with OpenBabel.
    • Grid generation in AutoDock Vina (box size: 20 ų).
    • Post-docking analysis (PoseView, PyMOL) to validate hydrogen bonds/π-π interactions .
  • Validation : Compare docking scores (e.g., Vina score ≤ -7.0 kcal/mol) with known inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.